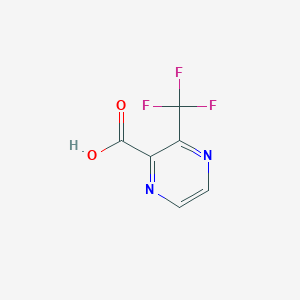

3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Descripción

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group. The compound has garnered attention in medicinal chemistry for its role in synthesizing derivatives with antimycobacterial, antifungal, and cytostatic activities . Its synthesis typically involves trifluoromethylation of pyrazine precursors or hydrolysis of ester derivatives .

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOIMHWVXJSOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705527 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870787-06-7 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Overview:

This method involves the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, which is subsequently hydrolyzed to the acid form. It is notable for its one-pot procedure, minimizing intermediate handling.

Key Steps:

- Preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate (Starting Material): Synthesized via fluorination of suitable precursors.

- Formation of Oxime: Treatment of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydroxylamine derivatives yields the oxime.

- Reaction with Trialkyl Phosphites and Ethylenediamine: The oxime reacts with trialkyl phosphites and ethylenediamine in pyridine or picoline solvents, forming an intermediate.

- Aromatization to Pyrazine: Oxidation with bromine or other oxidants converts the intermediate into the aromatic pyrazine ring.

Reaction Data:

Notes:

- The process can be performed in a one-pot fashion, reducing purification steps.

- The method is versatile, allowing modifications to improve yield or selectivity.

- The use of bromine or other oxidants facilitates aromatization efficiently.

Direct Conversion from 4,4,4-Trifluoro-3-oxobutanoate

Overview:

This approach simplifies the synthesis by starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes transformation into the pyrazine derivative directly.

Key Steps:

- Reaction with Ethylenediamine: The ester reacts with ethylenediamine to form a diimine intermediate.

- Oxidative Aromatization: Treatment with oxidants such as bromine or hydrogen peroxide converts the diimine into the pyrazine ring.

- Hydrolysis: The ester group is hydrolyzed under acidic conditions to yield the free acid.

Reaction Data:

Notes:

- The process benefits from the one-pot strategy, reducing purification steps.

- The oxidation step is critical for aromaticity and yield optimization.

Alternative Synthesis via Phenoxy Derivatives

Overview:

An alternative route involves synthesizing a phenoxy derivative of trifluoromethylpyrazine, followed by carboxylation to introduce the acid functionality.

Key Steps:

- Preparation of Trifluoromethylphenol: From phenol derivatives via trifluoromethylation.

- Coupling with Halogenated Pyrazine: Under basic conditions, phenol reacts with halogenated pyrazines to form phenoxy linkages.

- Carboxylation: The phenoxy intermediate undergoes carboxylation, often via carbon dioxide under pressure or with reagents like phosgene derivatives.

Reaction Data:

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Phenol trifluoromethylation | Trifluoromethylating agents | Catalytic conditions | Not specified | |

| Coupling | Base, halogenated pyrazine | Elevated temperature | Not specified | |

| Carboxylation | CO₂, catalysts | Elevated pressure | Not specified |

Notes:

- This route is more suitable for complex derivatives or analogs.

- The phenoxy linkage offers modularity for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Main Advantages | Drawbacks |

|---|---|---|---|---|

| Oxime & Phosphite Aromatization | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hydroxylamine, trialkyl phosphites, oxidants | One-pot, fewer steps | Moderate yields, reagent cost |

| Direct from Ester | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethylenediamine, oxidants | Simplified process | Requires careful control of oxidation |

| Phenoxy Route | Phenol derivatives, halogenated pyrazines | Trifluoromethylating agents, CO₂ | Modular, versatile | Multi-step, less direct |

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of 3-(trifluoromethyl)pyrazine-2-carboxylic acid exhibit antimicrobial properties. A study demonstrated that certain derivatives inhibited the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a pathway for developing novel cancer therapies . The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, which is crucial for therapeutic efficacy.

Herbicide Development

This compound has been explored as a building block for herbicides due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that it can serve as a precursor for synthesizing more complex herbicidal compounds .

Pesticide Formulations

The compound's stability and efficacy make it suitable for use in pesticide formulations. Its incorporation into agrochemical products can enhance their performance against pests while reducing environmental impact due to its targeted action .

Polymer Chemistry

In material science, this compound is utilized as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties, making them ideal for applications in electronics and coatings .

Nanotechnology

The compound is also being researched for its potential applications in nanotechnology. Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific electronic properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design. The pyrazine ring can interact with various enzymes and receptors, influencing biological processes .

Comparación Con Compuestos Similares

Structural-Activity Relationship (SAR) Insights

- Electron Effects: Electron-withdrawing groups (-NO₂, -CF₃) improve binding to enzymatic targets (e.g., DprE1 in M. tuberculosis) but may reduce solubility .

- Steric Considerations: Bulky substituents (e.g., 3-bromophenoxy in compound 17) can hinder target access, whereas smaller groups (e.g., 4-fluorophenoxy in 12) maintain reactivity .

Actividad Biológica

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the pyrazine ring, followed by carboxylation. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and fluorination techniques. The compound is characterized by its unique trifluoromethyl substituent, which significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, substituted amides of pyrazine-2-carboxylic acids were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. One study reported a derivative with 72% inhibition against this pathogen, indicating a promising avenue for tuberculosis treatment .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound Name | % Inhibition Against M. tuberculosis |

|---|---|

| This compound | TBD |

| 3,5-bis-trifluoromethylphenyl amide | 72% |

| Other derivatives | >20% |

Antioxidant Properties

The antioxidant capacity of pyrazine derivatives has also been explored. In a study evaluating various synthesized compounds, some derivatives exhibited notable free radical scavenging activities using assays such as ABTS and DPPH . These findings suggest that this compound may contribute to oxidative stress reduction.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazine derivatives. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, potentially leading to increased bioactivity. For example, compounds with higher lipophilicity showed better inhibition rates against M. tuberculosis and other microbial strains .

Case Studies and Research Findings

- Antimycobacterial Evaluation : A series of pyrazine derivatives were synthesized and tested for their antimycobacterial activity. The study highlighted that modifications at specific positions on the pyrazine ring could dramatically influence efficacy against M. tuberculosis.

- Antioxidant Activity : A novel series of pyrazine derivatives was synthesized using T3P as a coupling reagent. The resulting compounds were evaluated for antioxidant properties, revealing significant activity in inhibiting free radicals, which is critical in preventing oxidative damage in cells .

- Inhibition Studies : Molecular docking studies indicated that several synthesized derivatives showed good binding affinity to GlcN-6-P synthase, suggesting a mechanism for their antibacterial effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)pyrazine-2-carboxylic acid, and how is its purity validated?

- Methodology : The compound can be synthesized via carbamoylation of pyrazine-2-carboxylic acid with trifluoromethyl-substituted phenyl isocyanates. Key steps include refluxing in THF with catalytic triethylamine, followed by recrystallization. Purity is validated using:

- Melting point analysis (e.g., 176–177°C for the 3-CF-phenyl derivative) .

- Spectroscopic characterization :

- IR : Peaks at 1718 cm (C=O of COOH) and 1694 cm (C=O of CONH) .

- NMR : Distinct H-NMR signals (e.g., δ 8.93 ppm for pyrazine protons) and C-NMR assignments for CF groups (q, Hz) .

- Elemental analysis (e.g., C: 49.86% observed vs. 50.17% calculated) .

Q. How can researchers confirm the regioselectivity of trifluoromethyl group substitution on the pyrazine ring?

- Methodology :

- X-ray crystallography or NOESY NMR to resolve spatial arrangements.

- Comparative F-NMR : Chemical shift differences between 3-CF and 4-CF isomers (e.g., δ −63 ppm vs. −60 ppm) .

- HPLC-MS with chiral columns to separate enantiomers if asymmetric synthesis is involved.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in alkane oxidations?

- Methodology : In HO-vanadium systems, the compound acts as a ligand, stabilizing peroxo-vanadium intermediates. Key steps include:

- Hydrogen abstraction : Hydroxyl radicals (HO•) generated via HO decomposition abstract H from alkanes (e.g., cyclohexane → cyclohexyl hydroperoxide) .

- Kinetic studies : Monitor reaction rates under varying [HO], [V], and [substrate]. Effective activation energy for cyclohexane oxidation is ~70 kJ/mol .

- EPR spectroscopy to detect radical intermediates (e.g., ROO•) .

Q. How do structural modifications (e.g., urea or amide substitutions) influence the cytostatic activity of pyrazine-2-carboxylic acid derivatives?

- Methodology :

- SAR studies : Synthesize analogs (e.g., cyclopentylamide or bromophenylurea derivatives) and test against cancer cell lines (HepG2, HeLa).

- Example : 5-[3-(4-Bromophenyl)ureido]phenoxy-pyrazine-2-carboxylic acid cyclopentylamide (IC = 0.6–0.9 μM in HepG2) .

- Computational modeling : DFT calculations to correlate electron-withdrawing groups (e.g., CF) with binding affinity to kinases like VEGFR .

- Selectivity assays : Compare cytotoxicity in normal fibroblasts (e.g., IC > 100 μM for non-toxic derivatives) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for trifluoromethylpyrazine derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies, controlling for variables like cell line passage number or assay conditions.

- Dose-response validation : Re-test disputed compounds using standardized protocols (e.g., MTT assays at 24/48/72 hours).

- Proteomic profiling : Identify off-target effects via kinase inhibition panels or phosphoproteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.